Thiepane
Overview
Description
Thiepane is an organosulfur compound with the molecular formula (CH₂)₆S. It is a seven-membered ring heterocycle containing a sulfide group.
Mechanism of Action
Target of Action
Thiepane, also known as thiepan, is an organosulfur compound with the formula (CH2)6S . It is a seven-membered ring heterocycle that contains sulfide .
Mode of Action
It is known that this compound and its derivatives have unique structural and molecular properties . These properties allow this compound to interact with various biological targets in a unique manner, potentially leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown due to the lack of extensive research on this compound. It is known that this compound and its derivatives have unique structural and electronic properties , which could potentially influence various biochemical pathways.
Pharmacokinetics
The physicochemical properties of a molecule, including its size, charge, lipophilicity, and water solubility, can influence its adme properties . Given this compound’s unique structure, it is likely that its ADME properties would be distinct, potentially affecting its bioavailability.
Result of Action
Given its unique structural and molecular properties , this compound could potentially interact with various cellular targets, leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiepane can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with sodium sulfide, which forms the this compound ring . Another method includes the use of bis(trimethylsilyl) sulfide with substituted thiiranes under tetra-butylammonium fluoride catalysis to produce 3,7-disubstituted-1,2,5-trithiepanes .
Industrial Production Methods: Industrial production of this compound is less common due to its limited commercial applications. the methods mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions: Thiepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or peracids to form sulfoxides and sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles like butyllithium can open the ring.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted this compound derivatives.
Scientific Research Applications
Thiepane and its derivatives have several applications in scientific research:
Comparison with Similar Compounds
Thiepane is part of a family of seven-membered ring heterocycles, which includes compounds like azepane, oxepane, silepane, and phosphepane .
Comparison:
Azepane: Contains a nitrogen atom in the ring, making it more basic compared to this compound.
Oxepane: Contains an oxygen atom, which increases its polarity and hydrogen bonding capability.
Silepane: Contains a silicon atom, which affects its electronic properties and reactivity.
Phosphepane: Contains a phosphorus atom, which can participate in unique chemical reactions due to its ability to form multiple bonds.
Uniqueness of this compound: this compound’s sulfur atom imparts distinct chemical properties, such as its ability to form strong sulfur-metal bonds and undergo oxidation to form sulfoxides and sulfones. These properties make this compound a valuable compound in various chemical and industrial applications .
Biological Activity
Thiepane, a seven-membered heterocyclic compound containing sulfur, has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its potential applications, synthetic routes, and relevant case studies.
Chemical Structure and Properties
This compound is structurally characterized by a saturated ring containing one sulfur atom and six carbon atoms. Its properties can be influenced by substituents on the ring, which can alter its reactivity and biological activity. The dipole moment of this compound has been reported to be higher than that of its analogs, azepane and oxepane, suggesting that it may exhibit unique interactions in biological systems .
1. Antiviral Activity
This compound derivatives have been investigated for their ability to inhibit HIV protease. A notable study demonstrated that specific this compound compounds could effectively inhibit the activity of this enzyme, which is crucial for the replication of the HIV virus. The mechanism involves the binding of this compound derivatives to the active site of HIV protease, preventing substrate cleavage and subsequent viral maturation .
2. Enzyme Inhibition
Research has shown that this compound compounds can act as potent inhibitors of various glycosidases, which are enzymes involved in carbohydrate metabolism. For instance, a series of this compound derivatives synthesized from d-(−)-quinic acid exhibited significant inhibitory activity against α-glucosidase, an enzyme implicated in diabetes management . The structure-activity relationship (SAR) studies indicated that modifications in the hydroxyl groups on the this compound ring enhanced its inhibitory potency.
Synthesis of this compound Derivatives
The synthesis of this compound compounds typically involves multi-step organic reactions. One effective synthetic route includes the transformation of d-(−)-quinic acid into various hydroxymethylthiepanes through selective functionalization processes. This method allows for the generation of diverse this compound derivatives with tailored biological activities .
Table 1: Synthesis Routes for this compound Derivatives
Synthetic Route | Starting Material | Key Reagents | Yield (%) |
---|---|---|---|
Route A | d-(−)-Quinic Acid | TMSOTf | 70 |
Route B | Glycals | Acetic Anhydride | 80 |
Route C | Cyclopropanated Sugars | TMS-allyl | 92 |
Case Study 1: HIV Protease Inhibition
A study investigated a series of this compound compounds for their ability to inhibit HIV protease. The results showed that certain modifications led to enhanced binding affinities, making them promising candidates for further development as antiviral agents .
Case Study 2: Glycosidase Inhibition
Another research effort focused on synthesizing polyhydroxylated thiepanes from d-(−)-quinic acid and evaluating their inhibitory effects on α-glucosidase. The findings highlighted that specific structural features significantly influenced their biological activity, providing insights into designing more effective inhibitors for therapeutic applications .
Properties
IUPAC Name |
thiepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S/c1-2-4-6-7-5-3-1/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCVYQRPINPYQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCSCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197189 | |
Record name | Thiepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4753-80-4 | |
Record name | Thiepane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4753-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiepane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIEPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P85C3FTE3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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